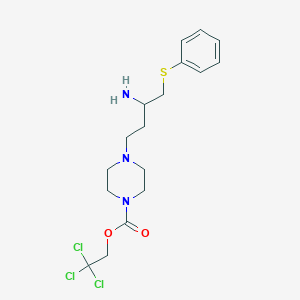
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3-amino-4-(phenylthio)butyl group and a 2,2,2-trichloroethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3-amino-4-(phenylthio)butyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the 2,2,2-Trichloroethyl Ester: The final step involves the esterification of the piperazine derivative with 2,2,2-trichloroethyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The trichloroethyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学研究应用
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Biological Studies: It can be used to study the effects of piperazine derivatives on biological systems.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The phenylthio group may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent for selective acylation and dealkylation.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another compound with a phenylthio group.
Uniqueness
2,2,2-Trichloroethyl 4-(3-amino-4-(phenylthio)butyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenylthio group, and a trichloroethyl ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C17H24Cl3N3O2S |
|---|---|
分子量 |
440.8 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 4-(3-amino-4-phenylsulfanylbutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24Cl3N3O2S/c18-17(19,20)13-25-16(24)23-10-8-22(9-11-23)7-6-14(21)12-26-15-4-2-1-3-5-15/h1-5,14H,6-13,21H2 |
InChI 键 |
YZWIMSNKWNCYNE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(CSC2=CC=CC=C2)N)C(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


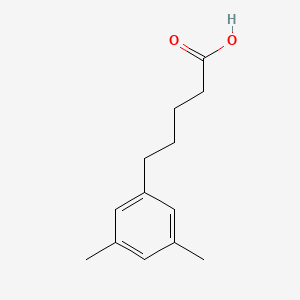
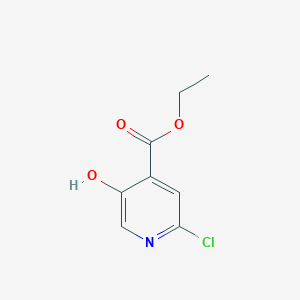
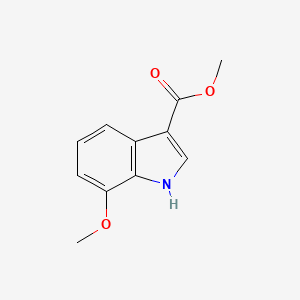
![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
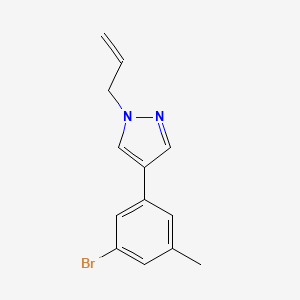

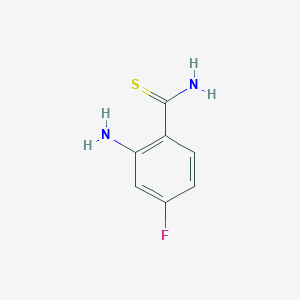
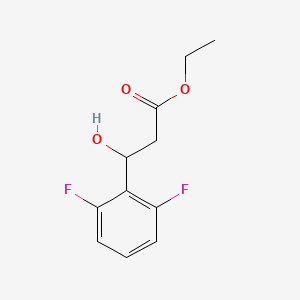
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
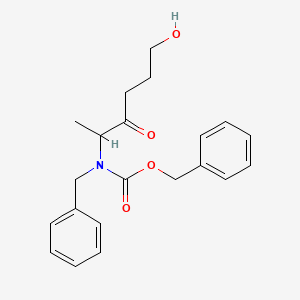
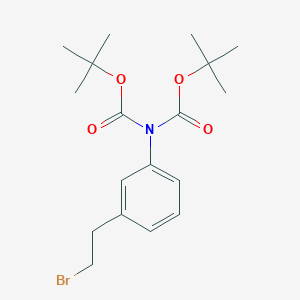
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
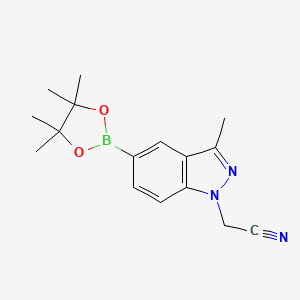
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
